2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that can include the formation of 1,3-thiazol rings and attachment of dimethylamino and acetamide groups. A typical process might involve nucleophilic substitution reactions, condensations, and ring closure methods to incorporate the diverse functional groups present in the molecule. Specific methodologies for synthesizing closely related structures have been described, highlighting the importance of precise reaction conditions and catalysts to achieve desired structures with high purity and yield (Schenone et al., 1990).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insights into the precise arrangement of atoms within a molecule. This analysis is critical for understanding the compound's reactivity, stability, and interactions with other molecules. Although specific data on "2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide" might not be readily available, related compounds have been studied to reveal their structural characteristics, including bond lengths, angles, and molecular conformations, which can inform predictions about the target compound's structure (Al-Hourani et al., 2016).
properties
IUPAC Name |
2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-6-16-20-13(3)15(23-16)11-19-18(22)17(21(4)5)14-9-7-12(2)8-10-14/h7-10,17H,6,11H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNELPEBWJKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)CNC(=O)C(C2=CC=C(C=C2)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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